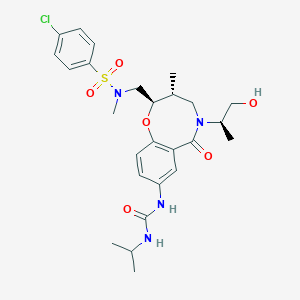
Cjd-hdl-188-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Cjd-hdl-188-2” is a synthetic chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is particularly noted for its role in biological and chemical research, where it has been studied for its interactions and effects on different molecular pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Cjd-hdl-188-2” typically involves a multi-step process that includes the following key steps:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand and production capacity, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product, including analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
“Cjd-hdl-188-2” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
“Cjd-hdl-188-2” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its effects on cellular pathways and molecular interactions.
Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “Cjd-hdl-188-2” involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C26H35ClN4O6S |
|---|---|
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
1-[(2R,3R)-2-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C26H35ClN4O6S/c1-16(2)28-26(34)29-20-8-11-23-22(12-20)25(33)31(18(4)15-32)13-17(3)24(37-23)14-30(5)38(35,36)21-9-6-19(27)7-10-21/h6-12,16-18,24,32H,13-15H2,1-5H3,(H2,28,29,34)/t17-,18-,24+/m1/s1 |
Clé InChI |
NMFHWISFZINRTB-GGUMNFRJSA-N |
SMILES isomérique |
C[C@@H]1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC(C)C)O[C@H]1CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl)[C@H](C)CO |
SMILES canonique |
CC1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC(C)C)OC1CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


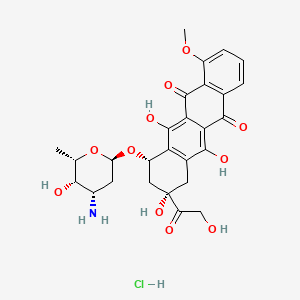
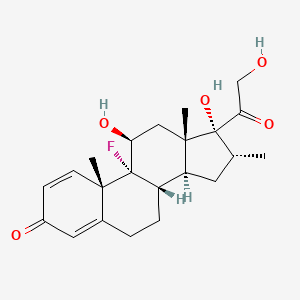

![(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide](/img/structure/B10754482.png)
![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754490.png)
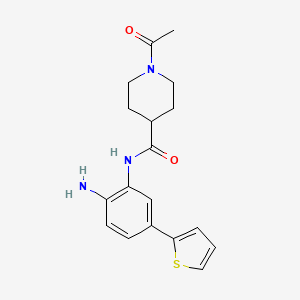
![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,11-pentaen-6-yl]acetamide hydrochloride](/img/structure/B10754502.png)
![1-[3-[4-[2-[2-[2,6-Dimethoxy-4-[3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754507.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754514.png)
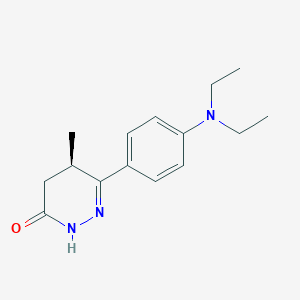
![(E)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B10754537.png)

